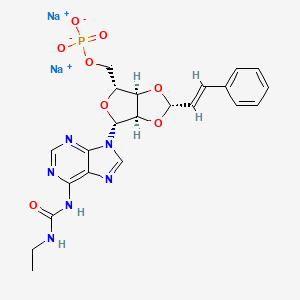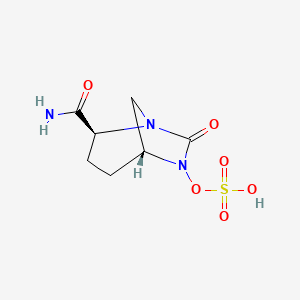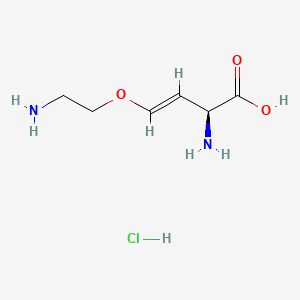
Chlorhydrate d'azacyclonol
Vue d'ensemble
Description
Le chlorhydrate d'azacyclonol, également connu sous le nom de chlorhydrate de diphénylméthanolpipéridine, est un composé de formule moléculaire C18H21NO·HCl. Il est un isomère de position du pipradrol et est connu pour ses effets dépresseurs légers. Le this compound a été introduit pour la première fois en Europe au milieu des années 1950 pour le traitement de la schizophrénie en raison de sa capacité à atténuer les effets psychédéliques subjectifs du LSD et de la mescaline chez l'homme .
Applications De Recherche Scientifique
Azacyclonol hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various piperidine-based compounds.
Medicine: It has been explored for its potential use in treating schizophrenia and other psychotic disorders.
Mécanisme D'action
Target of Action
Azacyclonol hydrochloride, also known as γ-pipradrol, is primarily targeted towards the Histamine H1 receptor . This receptor plays a crucial role in mediating hypersensitivity and allergic reactions .
Mode of Action
Azacyclonol hydrochloride acts as an ataractive agent , which means it diminishes hallucinations in psychotic individuals . The compound interacts with its target, the Histamine H1 receptor, and reduces the transmission through the sympathetic ganglia .
Biochemical Pathways
It is known that the compound is a major active metabolite of terfenadine , a second-generation antihistamine . This suggests that Azacyclonol hydrochloride might be involved in similar biochemical pathways as Terfenadine, affecting the histaminergic system and potentially attenuating allergic reactions.
Pharmacokinetics
Given that it is administered orally , it can be inferred that the compound is likely absorbed in the gastrointestinal tract. Its distribution, metabolism, and excretion would depend on various factors including its chemical structure, the patient’s physiological condition, and other individual-specific factors.
Result of Action
The primary result of Azacyclonol hydrochloride’s action is the reduction of hallucinations in psychotic individuals . It achieves this by acting as an ataractive agent and exerting mild depressant effects .
Analyse Biochimique
Biochemical Properties
Azacyclonol hydrochloride interacts with various enzymes and proteins. It is known to reduce transmission through the sympathetic ganglia
Cellular Effects
Azacyclonol hydrochloride is a central nervous system depressant . It reduces coordinated locomotor activity in mice by greater than 50% when administered at doses of 71, 142, and 213 mg/kg
Molecular Mechanism
It is known to reduce transmission through the sympathetic ganglia
Dosage Effects in Animal Models
Azacyclonol hydrochloride reduces coordinated locomotor activity in mice by greater than 50% when administered at doses of 71, 142, and 213 mg/kg
Metabolic Pathways
It is known that Azacyclonol hydrochloride is the major active metabolite of terfenadine .
Méthodes De Préparation
Le chlorhydrate d'azacyclonol est synthétisé par addition organométallique de 4-bromopyridine à la benzophénone, suivie d'une hydrogénation catalytique du système cyclique hétéroaromatique de la pyridine en pipéridine correspondante . Les méthodes de production industrielle impliquent souvent l'utilisation de palladium ou d'autres catalyseurs pour faciliter la réaction et améliorer le rendement .
Analyse Des Réactions Chimiques
Le chlorhydrate d'azacyclonol subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : L'hydrogénation catalytique peut réduire le cycle pyridine en cycle pipéridine.
Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pipéridine.
Les réactifs couramment utilisés dans ces réactions comprennent le dihydrogène pour la réduction, des oxydants comme le permanganate de potassium pour l'oxydation et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent des dérivés de l'azacyclonol et d'autres composés à base de pipéridine .
Applications de la recherche scientifique
Le this compound a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés à base de pipéridine.
Mécanisme d'action
Le this compound exerce ses effets en interagissant avec les récepteurs H1 de l'histamine, qui sont responsables de la médiation des réactions d'hypersensibilité et allergiques. Il diminue les hallucinations chez les personnes psychotiques en bloquant les effets de la mescaline sur les tissus périphériques et en stabilisant les membranes contre le choc hyposmotique .
Comparaison Avec Des Composés Similaires
Le chlorhydrate d'azacyclonol est similaire à des composés comme la fexofénadine et la terfénadine, qui sont des antihistaminiques utilisés pour traiter les affections allergiques. Le this compound est unique en sa capacité à diminuer les hallucinations et ses effets dépresseurs légers. D'autres composés similaires comprennent :
Pipradrol : Un isomère de position aux effets psychostimulants.
Terfénadine : Un antihistaminique qui produit de l'azacyclonol comme métabolite actif majeur
Le this compound se distingue par son profil pharmacologique spécifique et son rôle de précurseur dans la synthèse d'autres composés importants.
Propriétés
IUPAC Name |
diphenyl(piperidin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17;/h1-10,17,19-20H,11-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRAWKGGVUCSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
115-46-8 (Parent) | |
| Record name | Azacyclonol hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90170867 | |
| Record name | Azacyclonol hydrochloride [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798-50-1 | |
| Record name | 4-Piperidinemethanol, α,α-diphenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azacyclonol hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azacyclonol hydrochloride [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-diphenylpiperidine-4-methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZACYCLONOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BXX0XNP9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




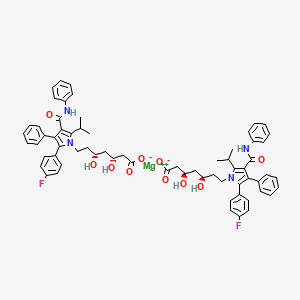
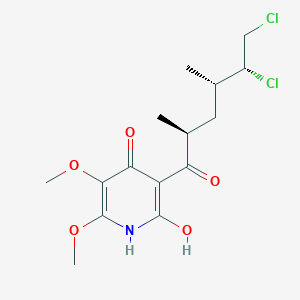

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)
